8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-isobutyl-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione
Descripción
8-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-isobutyl-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione is a synthetic purine-2,6-dione derivative featuring a 3,5-dimethylpyrazole moiety at position 8, an isobutyl group at position 1, a methyl group at position 3, and a phenethyl substituent at position 7. Its molecular formula is C₂₃H₃₄N₆O₂, with a calculated molecular weight of 426 g/mol. While direct pharmacological data for this compound is unavailable in the provided evidence, its structural analogs (e.g., and ) suggest relevance in medicinal chemistry, particularly in targeting enzymes or receptors where purine scaffolds are common .
Propiedades
IUPAC Name |
8-(3,5-dimethylpyrazol-1-yl)-3-methyl-1-(2-methylpropyl)-7-(2-phenylethyl)purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O2/c1-15(2)14-28-21(30)19-20(26(5)23(28)31)24-22(29-17(4)13-16(3)25-29)27(19)12-11-18-9-7-6-8-10-18/h6-10,13,15H,11-12,14H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTLJUYSQFKVDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(N2CCC4=CC=CC=C4)C(=O)N(C(=O)N3C)CC(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-isobutyl-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of 3,5-dimethyl-1H-pyrazole with appropriate alkylating agents under controlled conditions.
Attachment to the Purine Core: The synthesized pyrazole derivative is then reacted with a purine precursor. This step often requires the use of strong bases and high temperatures to facilitate the formation of the desired product.
Final Modifications: The final steps involve the introduction of the isobutyl, methyl, and phenethyl groups. These modifications are typically achieved through alkylation reactions using suitable reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and purine rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the purine core, potentially altering the compound’s biological activity.
Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, which can be used to introduce different substituents and modify its properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-isobutyl-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione has shown promise in various assays. It is investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in nucleotide metabolism.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. Preliminary studies suggest it may have anti-inflammatory, anti-cancer, and antimicrobial properties, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-isobutyl-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Key Observations:
Position 1 Substituent: The target compound uniquely features an isobutyl group at position 1, absent in analogs.
Position 7 Substituents :
- The phenethyl group in the target compound introduces aromaticity and increased lipophilicity compared to the aliphatic isopropyl () and 2-methylallyl () groups. This could improve membrane permeability but reduce aqueous solubility.
- The 2-methylallyl group () offers unsaturation, possibly enabling conjugation or metabolic transformations.
Pyrazole Modifications :
- Diethyl groups () increase molecular weight and hydrophobicity relative to dimethyl groups (target compound and ).
- Dimethylpyrazole analogs (target and ) may exhibit faster metabolic clearance due to smaller substituents.
Molecular Weight Trends : The target compound’s higher molecular weight (426 vs. 319–330 g/mol) reflects its larger substituents, which could limit bioavailability under Lipinski’s rule of five guidelines.
Discontinuation and Availability
Actividad Biológica
8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-isobutyl-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound with significant biological activity. This compound belongs to the purine family and is characterized by a unique structure that includes a pyrazole moiety. Its molecular formula is with a molecular weight of approximately 420.5 g/mol .
Pharmacological Potential
The biological activities of compounds containing pyrazole and purine structures have been widely studied due to their potential therapeutic applications. The specific compound has shown promise in various pharmacological activities, including:
- Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties. For instance, compounds similar in structure to 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-isobutyl-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione have been investigated for their ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha .
- Antimicrobial Activity : Research indicates that pyrazole derivatives can exhibit significant antimicrobial effects against various bacterial strains. For example, studies have demonstrated that certain pyrazole-containing compounds show efficacy against E. coli and S. aureus .
The mechanism through which this compound exerts its biological effects is believed to involve interaction with specific enzymes and receptors within biological systems. The presence of nitrogen atoms in the purine ring allows for hydrogen bonding and potential nucleophilic substitutions, facilitating its interaction with biological targets .
Structure Activity Relationship (SAR)
Understanding the structure activity relationship is crucial for optimizing the biological activity of this compound. The specific arrangement of substituents on the purine ring and the pyrazole moiety enhances its selectivity and potency against various biological targets compared to other similar compounds .
Study 1: Anti-inflammatory Activity
A study focusing on the anti-inflammatory properties of pyrazole derivatives reported that modifications at specific positions on the pyrazole ring significantly enhance their inhibitory effects on inflammatory cytokines. Compounds structurally related to 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-isobutyl-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione were shown to reduce inflammation markers in vitro.
Study 2: Antimicrobial Efficacy
In another investigation, derivatives similar to this compound were tested against a panel of bacterial strains. Results indicated that certain modifications increased their antimicrobial efficacy significantly, suggesting that the structural features of 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-isobutyl-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione could be optimized for enhanced activity against resistant strains .
Comparison of Related Compounds
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 8-(3,5-dimethylpyrazol-1-yl)-1-isobutylpurine | Contains a pyrazole ring | Anti-inflammatory | |
| Pentoxifylline | Cardiovascular drug | Improves blood flow | |
| 7-Ethyltheophylline | Methylated derivative | Respiratory issues treatment |
Q & A
Q. What are the optimal synthetic routes for preparing 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-isobutyl-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step nucleophilic substitution and cyclization reactions. Key steps include:
- Step 1 : Alkylation of the purine core with isobutyl and phenethyl groups under basic conditions (e.g., K2CO3/DMF) .
- Step 2 : Introduction of the 3,5-dimethylpyrazole moiety via Suzuki-Miyaura coupling or direct substitution, requiring Pd catalysts (e.g., Pd(PPh3)4) and optimized solvent systems (toluene/ethanol 3:1) .
- Yield Optimization : Varying temperature (80–120°C), stoichiometry of boronic acid derivatives, and purification via silica gel chromatography (CH2Cl2 eluent) improve yields to ~70–80% .
Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks using deuterated DMSO or CDCl3 to resolve overlapping signals from the pyrazole and purine rings. Key shifts: purine C=O (~165–170 ppm in <sup>13</sup>C), pyrazole N–CH3 (~2.3–2.5 ppm in <sup>1</sup>H) .
- X-ray Crystallography : Single-crystal analysis confirms stereochemistry and hydrogen-bonding networks (e.g., C–H···O interactions between purine diones and pyrazole methyl groups) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]<sup>+</sup> ~409–415 m/z) .
Q. How can researchers assess the compound’s preliminary biological activity?
Methodological Answer:
- In vitro Screening : Test against kinase targets (e.g., DYRK1A) using fluorescence-based assays (IC50 determination) .
- Antiviral Assays : Measure inhibition of viral polymerases (e.g., hepatitis C virus) via qPCR to quantify viral RNA replication .
- Cytotoxicity : Use MTT assays on HEK-293 or HepG2 cells to establish selectivity indices .
Advanced Research Questions
Q. How do structural modifications (e.g., alkyl chain length, substituent electronegativity) influence bioactivity and target selectivity?
Methodological Answer:
-
SAR Studies : Systematically replace the isobutyl/phenethyl groups with shorter (ethyl) or longer (hexyl) chains to evaluate hydrophobic interactions. For example:
Substituent Activity (IC50, nM) Selectivity (Kinase A vs. B) Isobutyl 15 ± 2 10-fold Hexyl 45 ± 5 2-fold (Data adapted from analogs in ) -
Electron-Withdrawing Groups : Introduce fluorine or sulfonyl groups to the pyrazole ring to modulate binding affinity via dipole interactions .
Q. How can researchers resolve contradictions in reported biological data (e.g., conflicting IC50 values across studies)?
Methodological Answer:
- Experimental Replication : Standardize assay conditions (e.g., ATP concentration, pH) to minimize variability .
- Meta-Analysis : Compare datasets using tools like PubChem BioAssay to identify outliers. For example, discrepancies in DYRK1A inhibition may arise from differences in enzyme sources (recombinant vs. native) .
- Structural Validation : Confirm compound purity (>95% via HPLC) and solvation state (DMSO stock concentration ≤0.1%) to exclude artifacts .
Q. What strategies improve the compound’s stability under physiological conditions?
Methodological Answer:
- Degradation Studies : Use LC-MS to identify hydrolysis products at pH 7.4 (e.g., cleavage of the pyrazole-purine bond) .
- Stabilization Approaches :
- Prodrug Design : Mask labile groups (e.g., esterify dione moieties) to enhance plasma stability .
- Excipient Screening : Test cyclodextrins or liposomal encapsulation to reduce aqueous degradation .
Q. How does the compound interact with off-target proteins, and what computational tools predict these interactions?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger to simulate binding to off-target kinases (e.g., CDK2, PIM1) .
- Proteome-Wide Profiling : Apply affinity chromatography coupled with mass spectrometry (AP-MS) to identify non-kinase interactors (e.g., heat shock proteins) .
- Machine Learning : Train models on ChEMBL data to predict ADMET liabilities (e.g., CYP450 inhibition) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in solubility data across literature sources?
Methodological Answer:
- Standardized Protocols : Use shake-flask methods with PBS (pH 7.4) and DMSO controls to measure solubility. Discrepancies often arise from non-equilibrium conditions or insufficient sonication .
- Thermodynamic Modeling : Apply Hansen solubility parameters to predict solvent compatibility (e.g., logP ~2.5 suggests moderate aqueous solubility) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
